Empagliflozin-d4
Description
Significance of Deuterated Analogs in Pharmacological and Analytical Science
Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium (B1214612), are invaluable tools in pharmacology and analytical science. The substitution of hydrogen with deuterium results in a molecule that is chemically identical to the parent compound but has a higher molecular weight. This subtle mass difference is the cornerstone of its utility, particularly in mass spectrometry-based analytical techniques. medchemexpress.com
In drug development, stable isotope-labeled compounds like Empagliflozin-d4 are primarily used as internal standards for quantitative bioanalysis. medchemexpress.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to samples. Because the deuterated analog behaves almost identically to the non-labeled drug during sample preparation, extraction, and chromatographic separation, it can effectively compensate for any sample loss or variability during the analytical process. wisdomlib.orgnih.gov This ensures a high degree of accuracy and precision in determining the concentration of the parent drug in complex biological samples such as plasma and urine. asiapharmaceutics.infoijper.org
Rationale for Isotopic Labeling of Empagliflozin (B1684318)
The isotopic labeling of Empagliflozin to create this compound is driven by the need for a reliable internal standard in bioanalytical methods. clearsynth.com Empagliflozin is primarily metabolized through glucuronidation, and a significant portion of the drug is excreted unchanged in urine and feces. researchgate.net To accurately study its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted—researchers require highly sensitive and specific analytical methods to measure its concentration in biological fluids. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses, offering high selectivity and sensitivity. wisdomlib.orgnih.gov In an LC-MS/MS method, Empagliflozin and this compound are separated chromatographically and then detected by the mass spectrometer. Because they have different molecular weights, the mass spectrometer can distinguish between the analyte (Empagliflozin) and the internal standard (this compound). nih.gov By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, a precise quantification of Empagliflozin can be achieved. asiapharmaceutics.info This approach is essential for bioequivalence studies, which compare the pharmacokinetics of a generic drug to the original brand, and for other pharmacokinetic and pharmacodynamic investigations. ijper.orgijper.org
Scope and Research Utility of this compound in Preclinical and Analytical Contexts
The primary application of this compound is as an internal standard for the quantification of Empagliflozin in various research settings. caymanchem.combiomol.com It is a crucial component in the development and validation of bioanalytical methods, particularly for studies involving gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.com These validated methods are then applied in a range of preclinical studies.
Key Research Applications:
Pharmacokinetic Studies: this compound is used to accurately measure the concentration of Empagliflozin in plasma or other tissues over time, allowing researchers to determine key pharmacokinetic parameters such as absorption rate, half-life, and clearance. nih.gov
Bioequivalence Studies: In the development of generic formulations of Empagliflozin, regulatory agencies require bioequivalence studies to ensure that the generic product performs the same way as the brand-name drug. This compound is essential for the precise plasma concentration measurements needed in these studies. ijper.orgijper.org
Analytical Method Development and Validation: The development of robust and reliable analytical methods for Empagliflozin requires a suitable internal standard. This compound fulfills this role, aiding in the validation of methods for linearity, accuracy, precision, and stability. asiapharmaceutics.infoaquigenbio.com
Metabolism Studies: While not its primary use, deuterated compounds can sometimes be used to investigate metabolic pathways.
Below are interactive data tables summarizing the chemical properties of this compound and its application in a representative analytical method.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | (2S, 3R, 4R, 5S, 6R)-2-[4-Chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl-d4]methyl]phenyl]-6-(hydroxymethyl)oxane-3, 4, 5-triol | aquigenbio.com |
| Molecular Formula | C₂₃H₂₃D₄ClO₇ | caymanchem.comclearsynth.com |
| Molecular Weight | 454.9 g/mol | clearsynth.com |
| Purity | ≥99% deuterated forms (d₁-d₄) | caymanchem.combiomol.com |
| Appearance | White to Off-white Solid |
Table 2: Example of this compound in a Validated LC-MS/MS Method
| Parameter | Details | Source |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | asiapharmaceutics.infoijper.org |
| Internal Standard | This compound | wisdomlib.orgijper.org |
| Analyte | Empagliflozin | asiapharmaceutics.infoijper.org |
| Biological Matrix | Human Plasma | asiapharmaceutics.infoijper.org |
| Extraction Method | Liquid-Liquid Extraction or Solid Phase Extraction | nih.govijper.org |
| Mass Transition (m/z) for Empagliflozin | 451.15 → 71.12 | nih.gov |
| Mass Transition (m/z) for this compound | 455.19 → 71.12 | nih.gov |
Properties
Molecular Formula |
C23H23D4ClO7 |
|---|---|
Molecular Weight |
454.9 |
InChI Key |
OBWASQILIWPZMG-CPTKLOLCSA-N |
Appearance |
Assay:≥99% deuterated forms (d1-d4)A solid |
Synonyms |
(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol-d4 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Empagliflozin D4
Chemical Synthesis Pathways for Empagliflozin (B1684318)
The synthesis of the parent compound, Empagliflozin, is a complex process that has been approached through various routes since its discovery. A key challenge in its synthesis is the stereoselective formation of the C-glycosidic bond that links the glucose moiety to the diarylmethane aglycone.
One common and efficient production method begins with 2-chloro-5-iodobenzoic acid. nih.govresearchgate.net The synthesis involves a key step where an I/Mg exchange of the corresponding aryl iodide intermediate is followed by its addition to a protected gluconolactone. nih.govresearchgate.net The resulting lactol is then treated with methanol (B129727) and hydrochloric acid to produce a β-anomeric methyl glycopyranoside. nih.gov This intermediate is subsequently reduced using a silane (B1218182) reagent, such as triethylsilane (Et3SiH), promoted by a Lewis acid like aluminum chloride (AlCl₃), to yield the final empagliflozin molecule. nih.govresearchgate.net This particular pathway has been successfully implemented for large-scale, metric-ton production. nih.govsemanticscholar.org
Another patented approach starts with 5-bromo-2-chlorobenzoic acid. google.com This route involves a Friedel-Crafts reaction with anisole (B1667542), followed by reduction of the resulting ketone. The diarylmethane intermediate is then coupled with a protected bromoglucopyranose derivative. The final steps involve demethylation and etherification with (S)-3-iodotetrahydrofuran, followed by deprotection to yield Empagliflozin. google.com
An alternative strategy improves upon earlier methods by using a Friedel-Crafts alkylation instead of an acylation-reduction sequence. cjph.com.cn This pathway starts with phenol (B47542), which is first reacted with (R)-3-hydroxytetrahydrofuran. The resulting (S)-3-phenoxytetrahydrofuran is then subjected to Friedel-Crafts alkylation with 2-chloro-5-iodobenzyl bromide to form the key aglycone intermediate. cjph.com.cn This intermediate is then coupled with a protected glucose derivative, followed by deacetylation to furnish Empagliflozin. cjph.com.cn This improved route is noted for being shorter and having more manageable reaction conditions. cjph.com.cn
These synthetic strategies are summarized in the table below.
| Starting Materials | Key Reactions | Overall Yield | Reference |
| 2-chloro-5-iodobenzoic acid, Gluconolactone | I/Mg exchange, Silane reduction | ~50% (from glycopyranoside) | nih.gov, researchgate.net |
| 5-bromo-2-chlorobenzoic acid, Anisole | Friedel-Crafts acylation, Reduction, C-glycosylation | Not specified | google.com |
| Phenol, 2-chloro-5-iodobenzyl bromide | Friedel-Crafts alkylation, C-glycosylation | 43% (from phenol) | cjph.com.cn |
Strategies for Deuterium (B1214612) Incorporation into Empagliflozin to Yield Empagliflozin-d4
The synthesis of this compound, where four deuterium atoms are specifically incorporated into the aromatic ring of the phenoxy group, relies on the use of isotopically labeled starting materials. nih.gov The general strategy does not involve a late-stage hydrogen-deuterium exchange on the final Empagliflozin molecule but rather builds the deuterated compound from a custom-synthesized, deuterium-enriched building block. enamine.netnih.gov
The most logical and efficient pathway to this compound involves modifying one of the established synthetic routes for the parent compound. Specifically, the synthesis would utilize a tetradeuterated version of the phenol or anisole starting material. For instance, in the synthetic route that begins with a Friedel-Crafts reaction, one would substitute standard phenol or anisole with phenol-d5 (B121304) or anisole-d5 (where the ring protons and the hydroxyl/methoxyl proton are replaced by deuterium). The subsequent reaction sequence would proceed as described for the non-labeled compound.
The key deuterated intermediate required is (3S)-3-([2,3,5,6-d4]phenoxy)tetrahydrofuran. This would be prepared via a Williamson ether synthesis or similar coupling reaction between phenol-d5 and a suitable (R)-3-hydroxytetrahydrofuran derivative. This deuterated building block is then carried through the subsequent steps of Friedel-Crafts reaction, coupling with the glucose moiety, and deprotection to yield the final this compound product. google.com This "bottom-up" approach ensures precise, site-specific incorporation of deuterium with high isotopic purity. researchgate.net
Characterization of Synthetic Intermediates and Final this compound Product
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound and its synthetic intermediates.
Spectroscopic Analysis for Deuterium Confirmation
The successful incorporation of deuterium atoms is primarily confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): This is the most direct method to verify the isotopic enrichment. The molecular weight of this compound is 454.9 g/mol , which is four mass units higher than that of unlabeled Empagliflozin (450.9 g/mol ), consistent with the replacement of four hydrogen atoms (¹H) with four deuterium atoms (²H). nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for quantifying Empagliflozin in plasma use this compound as an internal standard. nih.govjapsonline.com These methods monitor specific mass transitions for both the analyte and the deuterated standard, providing definitive evidence of successful labeling. nih.gov
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Mass Transition (m/z) |
| Empagliflozin | C₂₃H₂₇ClO₇ | 450.91 | 450.1446 | 468.070 → 355.100 |
| This compound | C₂₃H₂₃D₄ClO₇ | 454.93 | 454.1696 | Not explicitly stated, but would be +4 m/z units |
Table data sourced from nih.gov, nih.gov. The mass transition for Empagliflozin reflects the [M+NH₄]⁺ adduct.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the exact location of the deuterium atoms.
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the four protons on the phenoxy aromatic ring would be absent. The disappearance of these specific aromatic signals, while all other signals (e.g., from the glucose moiety, the chlorophenyl ring, and the tetrahydrofuran (B95107) ring) remain, confirms the site-specific nature of the deuteration.
²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei. The spectrum would show signals at chemical shifts corresponding to the positions of the incorporated deuterium atoms, providing further confirmation.
¹³C NMR: The carbon signals for the deuterated positions will show characteristic splitting patterns (triplets due to C-D coupling) and may experience a slight upfield isotopic shift.
Stereochemical Purity Determination of this compound
Empagliflozin is a chiral molecule with six stereogenic centers. pnrjournal.com It is critical to ensure that the synthetic process for the deuterated analogue does not compromise its stereochemical integrity. The stereochemical purity of this compound is determined using chiral high-performance liquid chromatography (HPLC).
Advanced Analytical Methodologies Utilizing Empagliflozin D4 As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Method Development
LC-MS/MS and its high-throughput counterpart, UPLC-MS/MS, are the premier techniques for the determination of empagliflozin (B1684318) in pharmacokinetic, toxicokinetic, and clinical studies. ijper.org The development of these methods involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the required sensitivity, selectivity, and speed. Empagliflozin-d4 is employed as the internal standard to ensure the reliability of these methods. nih.govresearchgate.netnih.govresearchgate.net
Optimization of Chromatographic Separation Parameters
The primary goal of chromatographic separation in this context is to resolve empagliflozin and this compound from endogenous matrix components and potential co-administered drugs, thereby minimizing ion suppression or enhancement effects in the mass spectrometer.
The choice of the stationary phase, or column, is critical for achieving efficient separation. For the analysis of empagliflozin and its deuterated internal standard, reversed-phase chromatography is the universally adopted approach. C18-modified silica columns are the most frequently reported stationary phases due to their hydrophobicity, which provides excellent retention for moderately polar compounds like empagliflozin. researchgate.netnih.govijpsr.comasiapharmaceutics.inforesearchgate.net Various manufacturers offer C18 columns with different particle sizes and bonding technologies, allowing for tailored selectivity. For instance, UPLC methods often utilize columns with sub-2 µm particles, such as Acquity UPLC BEH C18, to enhance resolution and speed. researchgate.netnih.gov Other stationary phases like Cyano (CN) have also been successfully used, offering alternative selectivity. nih.govresearchgate.net
| Stationary Phase Type | Column Example | Dimensions (L x ID, Particle Size) | Reference |
|---|---|---|---|
| Reversed-Phase C18 | Acquity UPLC BEH C18 | 50 x 2.1 mm, 1.7 µm | researchgate.netnih.gov |
| Reversed-Phase C18 | Synergi Fusion-RP | 100 x 2.0 mm, 2.5 µm | ijper.orgijper.org |
| Reversed-Phase C18 | Hypersil BDS C18 | 100 x 4.6 mm, 5 µm | ijpsr.com |
| Reversed-Phase C18 | X Bridge C18 | 75 x 4.6 mm, 3.5 µ | asiapharmaceutics.info |
| Reversed-Phase Cyano | Spherisorb RP/Cyano | Not Specified | nih.govresearchgate.net |
The mobile phase composition is adjusted to control the retention and elution of empagliflozin and this compound. It typically consists of an aqueous component and an organic solvent. Acetonitrile (B52724) is a commonly used organic modifier, though methanol (B129727) is also utilized. ijper.orgijpsr.comijper.org The aqueous phase is often acidified with additives like formic acid or contains a buffer such as ammonium acetate or ammonium bicarbonate to ensure consistent ionization and peak shape. ijpsr.comasiapharmaceutics.inforesearchgate.netbohrium.comsciencescholar.us Both isocratic elution, where the mobile phase composition remains constant, and gradient elution, where the proportion of the organic solvent is increased over time, are employed. researchgate.netnih.govresearchgate.net Gradient elution is particularly useful for complex samples, as it helps to elute strongly retained matrix components after the analytes of interest have been measured.
| Organic Phase | Aqueous Phase | Composition (v/v) | Elution Mode | Reference |
|---|---|---|---|---|
| Acetonitrile | 0.01% Formic Acid | 30:70 | Isocratic | researchgate.netnih.gov |
| Methanol | 0.2% Formic Acid | 75:25 | Isocratic | ijper.orgijper.org |
| Acetonitrile | 25 mM Ammonium Acetate Buffer (pH 8.1) | Not Specified | Gradient | nih.govresearchgate.net |
| Acetonitrile | 5mM Ammonium Acetate with 0.1% Formic Acid | 50:50 | Isocratic | sciencescholar.us |
| Acetonitrile & Methanol | 10 mM Ammonium Bicarbonate | 85:10:5 (ACN:MeOH:Aq) | Isocratic | ijpsr.com |
The flow rate of the mobile phase is chosen based on the column dimensions and particle size to ensure optimal efficiency. UPLC systems with smaller column diameters typically use lower flow rates (e.g., 0.3 mL/min), while conventional HPLC systems with larger columns may use higher flow rates (e.g., 0.8-0.9 mL/min). ijper.orgnih.govnih.govasiapharmaceutics.infosciencescholar.us Column temperature is another important parameter that affects separation. Maintaining a constant, elevated temperature (e.g., 40°C or 50°C) can decrease the viscosity of the mobile phase, leading to lower backpressure and improved peak shapes. ijper.orgijpsr.com
Mass Spectrometric Detection and Quantification Parameters
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalysis. Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for both empagliflozin and this compound. This highly selective detection method minimizes interference from other compounds.
The precursor ion for both empagliflozin and this compound is their respective molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). The mass difference of 4 Da for this compound allows the mass spectrometer to distinguish it from the unlabeled analyte.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Empagliflozin | Positive ESI | 451.17 | 355.11 | ijper.org |
| This compound | Positive ESI | 455.15 | 358.21 | ijper.org |
| Empagliflozin | Positive ESI | 451.72 | 71.29 | researchgate.netnih.govbue.edu.eg |
| This compound | Positive ESI | 455.43 | 75.05 | researchgate.netnih.govbue.edu.eg |
| Empagliflozin | Negative ESI | 449.1 | 371.1 | taylorandfrancis.com |
| This compound | Negative ESI | 453.1 | 375.1 | taylorandfrancis.com |
The interface between the liquid chromatograph and the mass spectrometer is the ion source, which converts the analytes in the column eluent into gas-phase ions. For empagliflozin analysis, Electrospray Ionization (ESI) is the most commonly reported technique. ijper.orgnih.govtaylorandfrancis.comnih.gov ESI is a soft ionization method well-suited for polar to moderately polar molecules and is effective at generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. Both positive and negative ESI modes have been successfully used for empagliflozin, with the choice often depending on the mobile phase composition and desired sensitivity. ijper.orgresearchgate.netbohrium.comtaylorandfrancis.com Optimization of ESI source parameters, such as capillary voltage, gas flows (nebulizing and drying gas), and temperature, is crucial for maximizing the signal intensity for both empagliflozin and this compound. bue.edu.eg
Atmospheric Pressure Chemical Ionization (APCI) is another potential ion source. APCI is generally better suited for less polar, thermally stable compounds that are easily vaporized. wikipedia.orgnationalmaglab.org While ESI is more prevalent for empagliflozin, APCI could be considered an alternative, particularly if the chromatographic conditions employ less polar mobile phases where ESI might be less efficient. wikipedia.orgcreative-proteomics.com In one study, while ESI was used for quantification, LC-APCI-MS was employed to assess the efficiency of lipid removal during sample preparation, demonstrating its utility in related analytical challenges. nih.gov
Multiple Reaction Monitoring (MRM) Transitions for Empagliflozin and this compound
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique used for quantification. It involves monitoring a specific precursor ion to product ion transition for a particular compound. For the analysis of empagliflozin and its deuterated internal standard, this compound, specific MRM transitions are utilized to ensure unambiguous detection and quantification.
Several studies have identified and optimized the MRM transitions for these compounds. The precursor ion generally corresponds to the protonated molecule [M+H]⁺ in positive ionization mode. The selection of product ions is based on the fragmentation pattern of the precursor ion in the collision cell of the mass spectrometer. The most intense and stable fragment ions are typically chosen for quantification to achieve the highest sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Empagliflozin | 451.72 | 71.29 | Positive |
| Empagliflozin | 451.15 | 71.12 | Positive |
| Empagliflozin | 451.3 | 71.1 | Positive |
| Empagliflozin | 451.04 | 71.07 | Positive |
| This compound | 455.43 | 75.05 | Positive |
| This compound | 455.19 | 71.12 | Positive |
This table presents a compilation of MRM transitions for Empagliflozin and this compound reported in various studies. The slight variations in m/z values can be attributed to differences in instrumentation and experimental conditions.
Collision Energy and Declustering Potential Optimization
To achieve optimal sensitivity and specificity in MRM assays, the collision energy (CE) and declustering potential (DP) must be carefully optimized for each analyte and its internal standard. The collision energy is the kinetic energy applied to the precursor ion to induce fragmentation in the collision cell. The declustering potential is applied to prevent the formation of solvent adducts and to facilitate the desolvation of ions as they enter the mass spectrometer.
The optimization of these parameters is typically performed by infusing a standard solution of the analyte into the mass spectrometer and systematically varying the CE and DP values to find the settings that produce the most intense and stable product ion signal.
One study reported optimized collision energy of 24 eV and a cone voltage (a parameter related to declustering potential) of 16 V for both Empagliflozin and this compound bue.edu.eg. Another investigation set the collision energy at 25 eV for the analysis of empagliflozin . These parameters are crucial for ensuring the reproducibility and accuracy of the analytical method.
| Compound | Parameter | Optimized Value |
| Empagliflozin | Collision Energy | 24 eV bue.edu.eg |
| Cone Voltage | 16 V bue.edu.eg | |
| This compound | Collision Energy | 24 eV bue.edu.eg |
| Cone Voltage | 16 V bue.edu.eg | |
| Empagliflozin | Collision Energy | 25 eV |
This table provides examples of optimized collision energy and cone voltage values for Empagliflozin and this compound from a published study.
Sample Preparation Techniques for Complex Biological Matrices
The accurate measurement of empagliflozin in biological samples such as plasma requires effective sample preparation to remove interfering substances like proteins and lipids. The choice of sample preparation technique is critical and depends on the nature of the biological matrix, the desired limit of quantification, and the analytical platform being used.
Protein Precipitation Methodologies (e.g., Acetonitrile Precipitation)
Protein precipitation is a straightforward and widely used method for sample clean-up in bioanalysis. It involves the addition of an organic solvent, typically acetonitrile, to the biological sample to denature and precipitate proteins. Following centrifugation, the clear supernatant containing the analyte of interest is collected for analysis.
A common protocol involves the addition of a specific volume of acetonitrile to the plasma sample, followed by vortexing to ensure thorough mixing and complete protein precipitation. For instance, a method for the simultaneous estimation of metformin and empagliflozin in human plasma utilized an acetonitrile precipitation technique. This was followed by freezing the precipitated plasma proteins and lipids to further minimize matrix effects nih.gov.
Liquid-Liquid Extraction (LLE) Optimization
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The optimization of LLE involves selecting an appropriate organic solvent, adjusting the pH of the aqueous phase, and optimizing the extraction time and solvent-to-sample ratio to achieve high recovery of the analyte and effective removal of interferences.
For empagliflozin, various organic solvents have been investigated. Ethyl acetate has been identified as a suitable non-polar solvent for the liquid-liquid extraction of empagliflozin from human plasma ijper.org. In another study, diethyl ether was used for the LLE of empagliflozin, yielding good results . The efficiency of the extraction can be influenced by the hydrophilicity of co-administered drugs, which may require modifications to the standard LLE protocol researchgate.net.
Solid-Phase Extraction (SPE) Protocols (e.g., Strong Cation Exchange, Polymeric Reverse Phase)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering components to pass through. The analyte is then eluted with a small volume of a strong solvent.
For the analysis of empagliflozin, strong cation exchange (SCX) SPE has been successfully employed. In one method, a combination of freezing lipid precipitation and SCX-SPE was used to achieve maximum sample clean-up from rat plasma researchgate.netnih.gov. The SCX-SPE cartridges effectively removed remaining impurities after the initial lipid removal step researchgate.netnih.gov.
Polymeric reverse-phase SPE is another versatile option for the extraction of moderately polar compounds like empagliflozin from aqueous matrices. While a specific protocol for empagliflozin using polymeric reverse-phase SPE is not detailed in the provided context, the general procedure involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent.
Freezing Lipid Precipitation Approaches for Matrix Effect Minimization
Matrix effects, caused by co-eluting endogenous components from the biological sample, can significantly impact the accuracy and precision of LC-MS/MS assays by causing ion suppression or enhancement. Freezing lipid precipitation is an effective technique to minimize these effects, particularly those arising from phospholipids.
Bioanalytical Method Validation Parameters for this compound Applications
The validation of bioanalytical methods is a stringent process governed by regulatory guidelines to ensure the reliability of the data generated. When utilizing this compound as an internal standard for the quantification of Empagliflozin, a comprehensive set of validation parameters must be meticulously evaluated. These parameters demonstrate the method's performance and suitability for its intended purpose.
Linearity and Calibration Curve Establishment
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of Empagliflozin using this compound as an internal standard, a calibration curve is established by analyzing a series of standards of known concentrations. ijper.orgijper.org The peak area ratio of Empagliflozin to this compound is plotted against the nominal concentration of Empagliflozin. A linear relationship is typically demonstrated using a weighted least-squares regression analysis.
Research has consistently shown excellent linearity for methods employing this compound, with correlation coefficients (r) greater than 0.99. asiapharmaceutics.infoasiapharmaceutics.info The specific concentration ranges can vary depending on the study's objectives and the sensitivity of the instrumentation.
Table 1: Linearity of Empagliflozin Quantification using this compound Internal Standard
| Linearity Range (ng/mL) | Correlation Coefficient (r) | Analytical Technique |
|---|---|---|
| 2.0 - 250.0 | >0.99 | UPLC-MS/MS nih.govresearchgate.net |
| 2 - 1000 | >0.9998 | LC-MS/MS asiapharmaceutics.infoasiapharmaceutics.info |
Precision (Intra-day and Inter-day Variability) Assessment
Precision assesses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (%CV). Intra-day precision is evaluated by analyzing replicate quality control (QC) samples at different concentration levels within the same day, while inter-day precision is determined by analyzing the QC samples on different days. The use of this compound as an internal standard significantly contributes to achieving high precision by correcting for random errors that may occur during sample processing and analysis.
Studies have demonstrated that methods validated with this compound exhibit excellent precision, with %CV values well within the accepted regulatory limits (typically ≤15%). asiapharmaceutics.inforesearchgate.net
Table 2: Intra-day and Inter-day Precision for Empagliflozin Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
|---|---|---|---|
| LLOQ QC | 2.0 | 5.06 | 4.65 |
| LQC | 6.0 | 1.10 | 1.68 |
| MQC | 500 | 0.76 | 0.40 |
| HQC | 800 | 3.62 | 0.37 |
Data adapted from a study by Dhani et al. (2021) asiapharmaceutics.info
Accuracy Evaluation
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is determined by analyzing replicate QC samples of known concentrations and is expressed as the percentage of the nominal concentration. The stable isotope-labeled internal standard, this compound, plays a crucial role in ensuring high accuracy by compensating for systematic errors that can be introduced during the analytical process.
The accuracy of bioanalytical methods utilizing this compound is consistently high, with mean values generally falling within ±15% of the nominal concentrations, which is in compliance with regulatory standards. asiapharmaceutics.infowisdomlib.org
Table 3: Accuracy of Empagliflozin Quantification
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (% of Nominal) | Inter-day Accuracy (% of Nominal) |
|---|---|---|---|
| LLOQ QC | 2.0 | 97.85 | 97.90 |
| LQC | 6.0 | 87.69 | 91.63 |
| MQC | 500 | 93.58 | 94.18 |
| HQC | 800 | 94.37 | 94.15 |
Data adapted from a study by Dhani et al. (2021) asiapharmaceutics.info
Selectivity and Specificity Determination
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or concomitant medications. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of LC-MS/MS analysis, this is achieved by monitoring specific precursor-to-product ion transitions for both Empagliflozin and this compound. researchgate.netnih.gov
To assess selectivity, blank plasma samples from multiple sources are analyzed to ensure that no significant interferences are observed at the retention times of the analyte and the internal standard. nih.gov The chromatographic separation and the high specificity of mass spectrometric detection contribute to the high selectivity of these methods. sciencescholar.us
Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD) Definition
The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable accuracy and precision.
For bioanalytical methods employing this compound, the LLOQ is established as the lowest standard on the calibration curve that meets the acceptance criteria for precision (e.g., %CV ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value). asiapharmaceutics.info
Table 4: LLOQ and LOD for Empagliflozin Quantification
| Parameter | Value | Analytical Technique |
|---|---|---|
| LLOQ | 2.0 pg/mL | LC-MS/MS sciencescholar.us |
| LLOQ | 2.0 ng/mL | LC-MS/MS asiapharmaceutics.info |
| LLOQ | 2.0 ng/mL | UPLC-MS/MS nih.govresearchgate.net |
Matrix Effect Assessment and Compensation through this compound
The matrix effect is the alteration of ionization efficiency of the analyte by the presence of co-eluting, undetected matrix components from the biological sample. chromatographyonline.com This can lead to either ion suppression or enhancement, affecting the accuracy and precision of the method. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. researchgate.net Since this compound co-elutes with Empagliflozin and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. researchgate.net
The matrix effect is typically assessed by comparing the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. nih.gov The internal standard-normalized matrix factor should be close to 1, indicating that the internal standard has effectively compensated for any matrix-induced variations. asiapharmaceutics.info
Table 5: Matrix Effect Assessment for Empagliflozin
| QC Level | Analyte Mean Area (Extracted) | IS Mean Area (Extracted) | Analyte/IS Ratio | Matrix Factor |
|---|---|---|---|---|
| LQC | 1.024 | Not specified | Not specified | 1.024 |
| HQC | 1.025 | Not specified | Not specified | 1.025 |
Data adapted from a study by Dhani et al. (2021), where the matrix factor was calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. asiapharmaceutics.info
Carry-over Evaluation in Analytical Systems
Carry-over, the residual presence of an analyte in an analytical system from a preceding sample, is a critical parameter to assess during method validation to prevent the overestimation of the analyte in subsequent samples. In bioanalytical assays, the carry-over of both the analyte and its deuterated internal standard must be negligible.
A study developing and validating a bioanalytical method for Empagliflozin in human plasma using UPLC-MS/MS specifically evaluated the carry-over for both Empagliflozin and this compound. The assessment was conducted by injecting blank samples after a high concentration standard. The results demonstrated that there was no significant carry-over observed during the experiment. asiapharmaceutics.info Specifically, the percentage of carry-over from a blank injection following a high-concentration sample was found to be minimal for both the analyte and the internal standard, this compound, ensuring the integrity of the measurements. ijper.org
Below is a data table summarizing the findings from a carry-over test for Empagliflozin and its deuterated internal standard, this compound.
| Sample ID | Analyte Peak Area | IS (this compound) Peak Area | % Carry Over from Blank I | Result for Blank I | % Carry Over from Blank II | Result for Blank II |
|---|---|---|---|---|---|---|
| Extracted blank | 6 | 2 | -0.71 | Pass | -0.24 | Pass |
| Extracted LLOQ+IS | 420 | 14862 | ||||
| Extracted ULOQ+IS | 132634 | 12250 | ||||
| Extracted blank-I | 3 | 1 | ||||
| Extracted blank-II | 5 | 18 |
Data adapted from a study on the bioanalytical method development for Empagliflozin by UPLC-MS/MS. ijper.org
Post-Extraction Stability and Autosampler Stability
The stability of an analyte and its internal standard in the processed sample matrix is crucial for reliable quantification, especially in high-throughput laboratories where samples may remain in the autosampler for extended periods.
Several bioanalytical methods for Empagliflozin utilizing this compound as an internal standard have investigated and confirmed the stability of the compounds under various conditions. One study demonstrated the autosampler stability of processed quality control samples for a period of 2 days and 2 hours when maintained at a temperature of 10°C. asiapharmaceutics.infowisdomlib.org Another study confirmed the stability of the final extract containing Empagliflozin and the internal standard for at least 5 days at ambient temperatures and at least 40 days at refrigerated temperatures. scispace.com
The mean recovery for this compound has been reported to be consistent across different quality control levels, indicating its stability throughout the extraction and analysis process. bue.edu.eg The coefficient of variation (% CV) for the peak area ratio of the analyte to the internal standard and their retention times are consistently within acceptance criteria, further supporting the stability of this compound under the established analytical conditions. asiapharmaceutics.info
The following table presents data on the autosampler stability of Empagliflozin, which provides an indication of the expected stability of its deuterated internal standard under similar conditions.
| QC Samples | Nominal Conc. (ng/mL) | Back Calculated Conc. (ng/mL) | % Nominal |
|---|---|---|---|
| Stability LQC | 5.987 | 5.895 | 98.46 |
| Stability HQC | 774.988 | 798.564 | 103.04 |
Data reflects the stability of Empagliflozin over a duration of 2 days and 2 hours in the autosampler.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound (if applicable to specific derivatives)
Currently, the primary analytical technique for the quantification of Empagliflozin and this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The physicochemical properties of Empagliflozin, such as its polarity and thermal lability, make it less amenable to direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.
There is a lack of published literature detailing the application of GC-MS for the analysis of Empagliflozin or this compound. However, GC-MS based metabolomics has been utilized to investigate the effects of other SGLT2 inhibitors, such as Dapagliflozin, in animal models. nih.gov This suggests that while not a standard method for quantification of the parent drug, GC-MS could potentially be applied to study the metabolic profile of Empagliflozin, which might involve the analysis of specific, less polar, and more volatile derivatives of the compound. Such an approach would require significant method development, including derivatization strategies to enhance the volatility and thermal stability of the analytes for GC-MS analysis.
Pharmacokinetic and Bioanalytical Investigations in Preclinical Models Utilizing Empagliflozin D4
Application of Empagliflozin-d4 in Preclinical Pharmacokinetic Study Design
While pharmacokinetic studies administer the active drug, empagliflozin (B1684318), to animal models, the subsequent analysis of biological samples relies heavily on this compound as an internal standard to ensure the generation of reliable data. ijper.orgnih.gov
Single-dose pharmacokinetic studies are fundamental for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. In preclinical studies involving empagliflozin, various animal models, including mice, rats, and dogs, have been utilized. annexpublishers.coannexpublishers.com Following a single intravenous (IV) or oral (PO) administration of empagliflozin, serial samples of biological fluids are collected. annexpublishers.co this compound is then added to these samples during processing to enable precise quantification of the parent drug's concentration over time. ijper.org
These studies have shown that empagliflozin is well-absorbed after oral administration in mice, rats, and dogs. annexpublishers.coannexpublishers.com Oral bioavailability was reported to be high in mice (90-97%) and dogs (89%) and moderate in rats (31%). annexpublishers.coresearchgate.net The clearance of empagliflozin was found to be moderate in mice and rats, and low in dogs. annexpublishers.com The time to reach maximum plasma concentration (Tmax) is generally rapid, occurring within approximately 1-2 hours in rats and dogs. nih.gov
Table 1: Single-Dose Pharmacokinetic Parameters of Empagliflozin in Male Preclinical Models
| Parameter | CD-1 Mouse (IV) | CD-1 Mouse (PO) | Wistar Rat (IV) | Wistar Rat (PO) | Beagle Dog (IV) | Beagle Dog (PO) |
|---|---|---|---|---|---|---|
| Cmax (μM) | N/A | N/A | N/A | 0.724 | N/A | N/A |
| Tmax (h) | N/A | 0.67 | N/A | 1.0 | N/A | 1.0 |
| AUC0-∞ (μM·h) | 4.61 (Radioactivity) | N/A | 1.32 | 3.99 | 10.6 | 93.7 (Radioactivity) |
| t1/2 (h) | 1.26 (Radioactivity) | N/A | 3.64 | 6.32 | 6.27 | 6.25 (Radioactivity) |
| Bioavailability (%) | 89.8 - 96.7 | 31.0 | 89.0 |
Data compiled from studies in male CD-1 mice, Wistar rats, and Beagle dogs. annexpublishers.coresearchgate.net Note: Some values are for total radioactivity from [14C]-empagliflozin studies. N/A indicates the parameter is not applicable for that route of administration or was not reported in the specified source.
Multiple-dose studies are conducted to evaluate the pharmacokinetic profile of a drug upon repeated administration, as would occur in a therapeutic setting. These studies determine if the drug accumulates in the body and when a steady-state concentration is reached. capes.gov.br For empagliflozin, multiple-dose studies in patients have shown that increases in exposure (both Cmax and AUC) are dose-proportional, and trough concentrations remain constant after approximately six days, indicating that a steady state has been achieved. capes.gov.brnih.gov This suggests linear pharmacokinetics with respect to time, where oral clearance at steady state is similar to single-dose values. capes.gov.brnih.gov
In the preclinical setting, such studies in animal models like diabetic Zucker fatty (ZDF) rats help to understand the drug's behavior under chronic dosing conditions relevant to the disease model. nih.gov The bioanalytical quantification for these studies follows the same rigorous process, using this compound as the internal standard to ensure the accuracy of concentration measurements at various time points, including trough levels and at steady state. ijper.orgwisdomlib.org The mean terminal elimination half-life in multiple-dose studies has been reported to range from 10 to 19 hours in human subjects. researchgate.net
The concentration-time data obtained from preclinical studies, quantified using methods involving this compound, are analyzed using pharmacokinetic modeling.
Non-Compartmental Analysis (NCA) is a model-independent method that uses algebraic equations to estimate key PK parameters. allucent.com It is widely used for its simplicity and robustness in determining parameters such as Cmax, Tmax, area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2). allucent.comnih.gov Many bioequivalence and initial pharmacokinetic characterization studies in both preclinical and clinical settings rely on NCA. nih.govnih.gov
Compartmental Modeling uses mathematical models to describe the body as a series of interconnected compartments (e.g., central, peripheral). allucent.com This approach can provide a more detailed description of a drug's absorption, distribution, and elimination kinetics. For empagliflozin, a two-compartment model with first-order absorption and elimination has been shown to adequately describe its pharmacokinetic profile. mdpi.com More advanced models, such as a two-compartment model combined with transit compartments, have also been successfully applied to better characterize the absorption phase. mdpi.com These models are crucial for simulating different dosing scenarios and understanding the influence of various physiological factors on drug disposition. allucent.com
Bioanalytical Quantification of Empagliflozin in Non-Human Biological Fluids and Tissues
The accurate quantification of empagliflozin in complex biological matrices from preclinical species is essential for robust pharmacokinetic analysis. This compound is the cornerstone of the validated bioanalytical methods used for this purpose. ijper.org
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative determination of empagliflozin in biological fluids due to its high sensitivity, selectivity, and speed. ijper.orgasiapharmaceutics.infoasiapharmaceutics.info A validated UPLC-MS/MS method for empagliflozin in human plasma, which is directly applicable to preclinical species matrices with appropriate validation, utilizes this compound as the internal standard. ijper.org
The methodology typically involves a sample preparation step, such as liquid-liquid extraction or protein precipitation, to isolate the drug from matrix components. ijper.org During this step, a known amount of this compound is added. ijper.org The processed sample is then injected into the LC-MS/MS system. The analyte (empagliflozin) and the internal standard (this compound) are separated chromatographically and then detected by the mass spectrometer. ijper.orgasiapharmaceutics.info By comparing the peak area ratio of empagliflozin to that of this compound against a calibration curve, the exact concentration of empagliflozin in the original sample can be determined with high accuracy and precision. asiapharmaceutics.infoasiapharmaceutics.info These methods are validated to demonstrate linearity, accuracy, precision, and stability over a specific concentration range. nih.gov
Table 2: Key Parameters of a Validated LC-MS/MS Method for Empagliflozin Quantification
| Parameter | Specification |
|---|---|
| Internal Standard | This compound ijper.org |
| Technique | UPLC-MS/MS ijper.org |
| Matrix | Human Plasma (adaptable to animal plasma) ijper.orgwisdomlib.org |
| Linearity Range | 2–1000 ng/mL asiapharmaceutics.infoasiapharmaceutics.info |
| Correlation Coefficient (r) | >0.999 asiapharmaceutics.infoasiapharmaceutics.info |
| Accuracy & Precision (%CV) | Within ±15% (for QC samples) nih.gov |
| Extraction Method | Liquid-Liquid Extraction ijper.org |
This table summarizes typical parameters for a validated bioanalytical method for empagliflozin quantification, highlighting the central role of this compound. ijper.orgasiapharmaceutics.infoasiapharmaceutics.infonih.gov
To understand where a drug distributes within the body, tissue distribution studies are performed in animal models. These studies often use radiolabeled compounds, such as [14C]-empagliflozin, to easily track the drug-related material across various organs and tissues. annexpublishers.coannexpublishers.com Following administration, animals are euthanized at various time points, and tissues are collected, homogenized, and analyzed for radioactivity. mdpi.com
Studies in rats using [14C]-empagliflozin have shown that distribution is limited, with the highest concentrations of radioactivity found in the contents of the gastrointestinal tract and major organs of elimination like the liver and kidneys. annexpublishers.co For another SGLT2 inhibitor, enavogliflozin, tissue distribution studies showed it was highly distributed to the kidney. mdpi.com While radioactivity provides a measure of total drug-related material (parent drug plus metabolites), LC-MS/MS is required to specifically quantify the concentration of unchanged empagliflozin in these tissues. For this quantitative analysis, tissue homogenates are processed and analyzed using a validated LC-MS/MS method, which again relies on this compound as the internal standard to ensure accurate results. nih.gov
Isotope Dilution Mass Spectrometry Principles in Quantitative Bioanalysis of Empagliflozin
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex biological matrices. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched version of the analyte, in this case, this compound, to the sample as an internal standard (IS). researchgate.netresearchgate.netnih.gov this compound is an ideal internal standard as it is chemically identical to empagliflozin but has a different mass due to the replacement of four hydrogen atoms with deuterium (B1214612). fda.govnih.gov This subtle yet significant difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard.
During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common platform for the application of IDMS in the bioanalysis of empagliflozin. nih.govresearchgate.net In this setup, the chromatographic system separates empagliflozin and this compound from other endogenous components in the biological sample, such as plasma. Following separation, the compounds are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both empagliflozin and this compound are monitored. This highly selective detection method enhances the signal-to-noise ratio and minimizes interferences, leading to a robust and reliable assay. A recent study details the simultaneous determination of empagliflozin and linagliptin (B1675411) in rat plasma using this compound as the internal standard for empagliflozin. nih.gov The specific mass transitions monitored are presented in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Empagliflozin | 451.15 | 71.12 |
| This compound | 455.19 | 71.12 |
| This table displays the precursor and product ion mass-to-charge ratios (m/z) used for the detection of empagliflozin and its deuterated internal standard, this compound, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical method. nih.gov |
The linearity of the method, which is the ability to elicit test results that are directly proportional to the concentration of the analyte, is a critical parameter in method validation. In a study utilizing this compound as an internal standard for the analysis of empagliflozin in rat plasma, excellent linearity was achieved. nih.gov
| Analyte | Concentration Range (ng/mL) |
| Empagliflozin | 25 - 1050 |
| This table shows the validated linear concentration range for the quantification of empagliflozin in rat plasma using an LC-MS/MS method with this compound as the internal standard. nih.gov |
A pharmacokinetic study conducted in healthy rats investigated the potential for drug-drug interactions when empagliflozin was co-administered with linagliptin. The use of this compound as an internal standard was crucial for the accurate determination of empagliflozin plasma concentrations. The findings of this preclinical study indicated that the co-administration of the two drugs did not lead to any significant alterations in their respective pharmacokinetic profiles, suggesting an absence of notable drug-drug interactions at the preclinical stage. nih.gov The relative standard deviation (RSD) for empagliflozin, both within and between days of analysis, was reported to be below 3.83%, demonstrating the high precision of the analytical method. nih.gov
Metabolic Fate and Degradation Pathway Elucidation of Empagliflozin Using Deuterated Analogs
Identification and Structural Elucidation of Empagliflozin (B1684318) Metabolites
In vitro metabolic stability assays are essential for predicting a drug's metabolic clearance in vivo. wuxiapptec.com These studies are typically conducted using subcellular fractions like liver microsomes or intact cells such as hepatocytes. utsouthwestern.edu
Microsomes: Liver microsomes are primarily used to assess Phase I metabolism, which involves oxidative and reductive reactions mediated by enzymes like Cytochrome P450s. utsouthwestern.edu
Hepatocytes: Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full spectrum of both Phase I and Phase II metabolic enzymes and cofactors, allowing for a more comprehensive assessment of metabolic pathways. utsouthwestern.edu This is particularly relevant for Empagliflozin, whose primary metabolic route is Phase II glucuronidation. researchgate.net Plated cryopreserved human hepatocytes, which permit longer incubation times, are especially useful for compounds with low turnover rates, enabling more accurate determination of intrinsic clearance (Clint) values. thermofisher.com
These assays involve incubating the compound with the biological matrix (microsomes or hepatocytes) and monitoring its disappearance over time to calculate key kinetic parameters like metabolic rate and intrinsic clearance. wuxiapptec.comthermofisher.com
The precise identification and quantification of metabolites rely on advanced analytical techniques. Hyphenated systems, especially those coupling liquid chromatography with mass spectrometry, are indispensable.
Empagliflozin-d4 as an Internal Standard: this compound is a deuterium-labeled stable isotope of Empagliflozin. medchemexpress.com It is widely used as an internal standard for the quantification of Empagliflozin in biological matrices like plasma. veeprho.comijper.orgdovepress.com In liquid chromatography with tandem mass spectrometry (LC-MS/MS) analysis, a known amount of this compound is added to samples. dovepress.com Because it is chemically almost identical to Empagliflozin but has a different mass, it co-elutes and experiences similar ionization effects and potential sample loss during preparation. veeprho.com This allows for the correction of analytical variability, thereby ensuring highly accurate and precise quantification of the parent drug. veeprho.comdovepress.com
High-Resolution Mass Spectrometry (HRMS): Techniques like Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry (UHPLC-QTOF-MS) are crucial for the structural characterization of metabolites and degradation products. tandfonline.comresearchgate.net HRMS provides accurate mass measurements, which allow for the determination of elemental formulas for the parent drug and its related products. tandfonline.comtandfonline.com Subsequent MS/MS fragmentation analysis helps to elucidate the precise molecular structure of these compounds. tandfonline.com
Table 1: Examples of Analytical Conditions for Empagliflozin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Technique | UHPLC-QTOF-MS | LC-MS/MS | UPLC-MS/MS |
| Column | Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) researchgate.net | Bridged Ethylene Hybrid C18 (50 mm × 2.1 mm, 1.7 µm) nih.gov | Synergi 2.5µ Fusion-RP 100A (100 mm×2.0 mm) ijper.org |
| Mobile Phase | Gradient elution researchgate.net | 0.1% aqueous formic acid:acetonitrile (B52724) (75:25, v/v) nih.gov | Not specified |
| Internal Standard | Not specified for this study | Not specified for this study | This compound ijper.org |
| Ionization Mode | Not specified | ESI Positive nih.gov | ESI Positive ijper.org |
| MRM Transition (Empagliflozin) | Not applicable | m/z 451.04 → 71.07 nih.gov | m/z 451.17 → 355.11 ijper.org |
| MRM Transition (this compound) | Not applicable | Not applicable | m/z 455.15 → 358.21 ijper.org |
| Reference | researchgate.net | nih.gov | ijper.org |
Investigation of Forced Degradation Pathways of Empagliflozin
Forced degradation, or stress testing, is a critical process in pharmaceutical development used to identify potential degradation products that could form during manufacturing, storage, or administration. jetir.org These studies expose the drug substance to harsh conditions, including acid, base, oxidation, heat, and light, as recommended by the International Conference on Harmonization (ICH) guidelines. tandfonline.com
Empagliflozin has been shown to be susceptible to degradation under acidic conditions. jetir.orgresearchgate.net Studies have reported that the highest number of degradation products (DPs) are formed during acid hydrolysis. tandfonline.comtandfonline.com In a study where Empagliflozin was refluxed with 5N HCl at 80°C, several DPs were generated. tandfonline.com The structures of these products were elucidated using LC-ESI-QTOF-MS. tandfonline.com
The primary degradation pathways under acidic stress involve modifications to the tetrahydrofuran (B95107) ring of the Empagliflozin molecule. tandfonline.comtandfonline.com
Table 2: Major Acidic Degradation Products of Empagliflozin
| Degradation Product (DP) | Formation Mechanism | Reference |
|---|---|---|
| DP1 ((2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-1,4-dihydroxybutan-2-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) | Ring opening of the tetrahydrofuran moiety. | tandfonline.comtandfonline.com |
| DP2 ((2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl) tetrahydro-2H-pyran-3,4,5-triol) | Elimination of the tetrahydrofuran ring. | tandfonline.comtandfonline.com |
Empagliflozin also demonstrates instability in alkaline environments. jetir.orgresearchgate.net Forced degradation studies using strong bases like 5N NaOH at elevated temperatures (80°C) have been conducted to characterize the resulting products. tandfonline.com Under these conditions, fewer degradation products were observed compared to acid hydrolysis. tandfonline.com
Table 3: Alkaline Degradation Products of Empagliflozin
| Degradation Product (DP) | Characteristics | Reference |
|---|---|---|
| DP9 | Eluted after the parent drug, indicating a more non-polar nature. | tandfonline.com |
| DP10 ((2R,3S,4S)-6-(3-benzyl-4-chlorophenyl)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4,5-triol) | Eluted after the parent drug, indicating a more non-polar nature. | tandfonline.com |
Another study noted the formation of two distinct degradation products when Empagliflozin was exposed to 2M NaOH for 48 hours. researchgate.net
Oxidative stress is another condition under which Empagliflozin can degrade. jetir.orgijsdr.org These studies are typically performed using an oxidizing agent such as hydrogen peroxide (H2O2). tandfonline.comjchr.org In one study, Empagliflozin was treated with 30% H2O2 for seven days at room temperature, leading to the formation of three degradation products. tandfonline.comtandfonline.com
Interestingly, one of the degradation products formed under oxidative stress (DP2) is identical to a product formed during acid hydrolysis, indicating a common degradation intermediate or pathway. tandfonline.com
Table 4: Oxidative Degradation Products of Empagliflozin
| Degradation Product (DP) | Elemental Formula (from [M+NH4]+) | Notes | Reference |
|---|---|---|---|
| DP2 | C23H31ClNO7 | Also formed under acidic conditions. | tandfonline.com |
| DP11 | C23H31ClNO8 | Unique to oxidative degradation. | tandfonline.com |
| DP12 | Not specified | Unique to oxidative degradation. | tandfonline.com |
Photolytic Degradation Products and Mechanisms
The stability of empagliflozin under photolytic conditions has yielded varied results across different studies. Several analyses concluded that empagliflozin is stable when exposed to photolytic stress. researchgate.netresearchgate.net Conversely, other research indicates that the drug does undergo degradation when exposed to direct sunlight or UV light. ijsdr.orgresearchgate.net
For instance, one study observed degradation when empagliflozin raw material and tablets were exposed to sunlight for 1, 3, and 5 days. ijsdr.orgjetir.org Another study reported a 0.93% degradation under photolytic conditions. actascientific.com Research has also identified potential degradation pathways under photolytic stress, leading to specific degradation products (DPs). researchgate.net
Table 1: Reported Photolytic Degradation Products of Empagliflozin Note: The following degradation products were identified in studies on the parent compound, empagliflozin.
| Degradation Product ID | Proposed Structure/Pathway | Reference |
|---|---|---|
| EMPA-D15 | Formed under photolytic conditions | researchgate.net |
The mechanisms of photolytic degradation can involve complex photochemical reactions, and the use of deuterated analogs like this compound in LC-MS based studies would be instrumental in confirming the structures of these photoproducts by providing distinct mass shifts.
Thermal Degradation Characteristics
The thermal stability of empagliflozin has also been a subject of investigation with some conflicting findings. Multiple studies have reported that empagliflozin is stable under thermal stress conditions, showing no significant degradation. researchgate.netresearchgate.net
However, other forced degradation studies have shown that empagliflozin can degrade under thermal stress. For example, degradation was noted when the drug was exposed to a temperature of 60°C. jchr.org Another study involving exposure to 80°C for 48 hours also resulted in thermal degradation of the compound. actascientific.com One analysis found that the 25mg empagliflozin tablet formulation showed the highest degradation under thermal conditions compared to other stressors. ijsdr.org
This compound, while not explicitly mentioned in these thermal degradation studies, would serve as a reliable internal standard for accurately quantifying the remaining parent drug after thermal stress via mass spectrometry.
Stability-Indicating Analytical Method Development for Degradation Products
To ensure the quality and stability of empagliflozin, numerous stability-indicating analytical methods have been developed and validated. These methods are crucial for separating and quantifying empagliflozin from its impurities and degradation products generated during forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress). actascientific.comajpaonline.comwisdomlib.orgwisdomlib.orgasiapharmaceutics.info The most common technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). jchr.orgjchr.org
These developed methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness. actascientific.comresearchgate.net The ability of these methods to separate the drug from its degradation products proves their stability-indicating nature. wisdomlib.orgasiapharmaceutics.info
For the identification and structural characterization of degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. bohrium.com In such analyses, this compound is an ideal internal standard for the quantification of empagliflozin, as its deuterium (B1214612) labeling provides a distinct mass difference without altering its chromatographic behavior, allowing for precise and accurate measurement. caymanchem.com
Table 3: Examples of Stability-Indicating Analytical Methods for Empagliflozin
| Analytical Method | Column | Mobile Phase | Detection Wavelength | Reference |
|---|---|---|---|---|
| RP-HPLC | Phenomenex C18 (25 cm x 4.6 mm, 5µm) | Methanol (B129727): Water (70:30% v/v) | 224 nm | ajpaonline.com |
| RP-HPLC | Agilent C18 (250 mm x 4.6 mm, 5µm) | Methanol: 0.05% Acetic Acid pH 3.3 (75:25 v/v) | 224 nm | wisdomlib.orgasiapharmaceutics.info |
| RP-HPLC | Sunniest ECO C18 (250 mm x 4.6 mm, 5 µm) | Phosphate buffer (pH 5): Methanol (20:80 v/v) | 275 nm | jchr.org |
| RP-HPLC | Inertsil C8 | Gradient of 0.1% Orthophosphoric Acid and Acetonitrile | 230 nm | wisdomlib.org |
| RP-HPLC | C18 column (250 x 4.6 mm, 5 µm) | Ammonium Acetate: Acetonitrile (62:38 v/v) | 265 nm | jchr.org |
| RP-HPLC | ZORBAX C18 (250 x 4.6mm, 5μm) | Acetate buffer: Acetonitrile (60:40% v/v) | 232 nm | actascientific.com |
Impurity Profiling and Characterization in Empagliflozin Production Using Labeled Standards
Analytical Strategies for Impurity Detection, Quantification, and Structural Characterization
To ensure the quality and safety of Empagliflozin (B1684318), robust analytical methods are required to detect, quantify, and characterize impurities. alentris.orgniscpr.res.in Regulatory agencies provide strict guidelines on the acceptable levels of impurities in medications. alentris.org The analytical approach typically involves a combination of chromatographic separation techniques and spectroscopic methods for structural elucidation. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC), including its advanced form, Ultra-High Performance Liquid Chromatography (UPLC), is the primary technique for separating and quantifying Empagliflozin and its process-related impurities. niscpr.res.inresearchgate.netnih.gov Numerous reverse-phase (RP-HPLC) methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. nih.govwisdomlib.orgrsc.org These methods demonstrate specificity, linearity, precision, and accuracy, making them suitable for routine quality control. wisdomlib.orgrsc.org
The selection of the stationary phase (column), mobile phase composition, and detector wavelength are critical parameters. nih.govwisdomlib.org Various methods have been reported utilizing different columns, such as C8 and C18, and mobile phases typically consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. wisdomlib.orgresearchgate.net The validation of these methods often includes forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light to ensure the method can separate the drug from its degradation products. wisdomlib.orgbohrium.com
Table 2: Examples of Reported HPLC Conditions for Empagliflozin Impurity Analysis
| Column Type | Mobile Phase Composition | Detection Wavelength | Reference |
| Shim-pack phenyl | Acetonitrile / Water (72:28) | 230 nm | nih.govrsc.org |
| Inertsil C8 | Gradient of 0.1% Orthophosphoric acid and Acetonitrile | 230 nm | wisdomlib.org |
| Shim Pack C18 | Acetonitrile and Water (60:40 v/v) | 223 nm | researchgate.net |
| ACE PFP C18 | Gradient of Acetonitrile/0.1% Orthophosphoric acid and Methanol/Acetonitrile | Not Specified | niscpr.res.in |
| Phenomenex C18 | Water (pH 3.9 with acetic acid) and Acetonitrile | 240 nm | rjptonline.org |
While HPLC is effective for separation and quantification, it does not provide structural information about unknown impurities. For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. researchgate.netnih.gov
After detecting an unknown impurity during HPLC analysis, it can be isolated using techniques like preparative HPLC. niscpr.res.inresearchgate.net The isolated impurity is then subjected to analysis by High-Resolution Mass Spectrometry (HRMS), which provides a highly accurate mass measurement, allowing for the determination of its elemental composition. informahealthcare.comresearchgate.net Further fragmentation analysis using tandem mass spectrometry (MS/MS) helps to identify structural components of the molecule. bohrium.comresearchgate.net
To confirm the exact structure and stereochemistry, NMR spectroscopy is employed. informahealthcare.comresearchgate.net A comprehensive analysis of one-dimensional (1D) NMR spectra (¹H and ¹³C) and two-dimensional (2D) NMR spectra (such as COSY, HSQC, and HMBC) allows for the complete and unambiguous assignment of the impurity's chemical structure. researchgate.netnih.govresearchgate.net
In these advanced analytical methods, particularly LC-MS, isotopically labeled internal standards are crucial for accurate quantification. Empagliflozin-d4, a deuterated version of the parent drug, serves as an ideal internal standard. Because it is chemically almost identical to Empagliflozin, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its higher mass allows it to be clearly distinguished from the non-labeled analyte and its impurities. By adding a known amount of this compound to the sample, any variability during sample preparation or instrument analysis can be corrected, ensuring highly accurate and reliable quantification of any impurities present.
Role of this compound as a Reference Standard for Impurity Quantification and Method Validation
In the stringent regulatory environment of pharmaceutical manufacturing, ensuring the purity and quality of an active pharmaceutical ingredient (API) is paramount. For Empagliflozin, a potent and selective SGLT2 inhibitor, the control of process-related and degradation impurities is a critical aspect of quality control. researchgate.netnih.gov this compound, a deuterium-labeled stable isotope of the parent drug, serves as an indispensable tool in this process, functioning as an internal standard (IS) for advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). clearsynth.comnih.gov Its role is central to both the accurate quantification of impurities and the comprehensive validation of the analytical methods used for this purpose.
The fundamental advantage of using a stable isotope-labeled internal standard (SIL-IS) such as this compound lies in its chemical and physical similarity to the analyte, in this case, Empagliflozin and its structurally similar impurities. researchgate.net Because it differs only in isotopic composition, this compound exhibits nearly identical chromatographic retention times, extraction recovery, and ionization efficiency in a mass spectrometer as the unlabeled compound. researchgate.netneliti.com This co-eluting, chemically analogous behavior allows it to effectively normalize and correct for variations that can occur during sample preparation and analysis, such as extraction losses, injection volume inconsistencies, and matrix-induced ion suppression or enhancement. neliti.com This correction capability is crucial for achieving the high levels of accuracy and precision required in pharmaceutical quality control.
For impurity quantification, particularly when using highly sensitive LC-MS/MS methods, this compound provides a reliable reference for determining the concentration of trace-level impurities. researchgate.net During the manufacturing process of Empagliflozin, several potential impurities can arise, which must be monitored and controlled within strict limits defined by regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netnih.gov By adding a known concentration of this compound to the sample, the ratio of the mass spectrometric response of an impurity to the response of the internal standard can be used for precise quantification. This isotope dilution mass spectrometry (IDMS) approach is considered a gold-standard quantitative technique, minimizing analytical errors and leading to more reliable batch release decisions.
Method validation is another area where this compound is of significant value. According to ICH Q2(R1) guidelines, any analytical method used for quantifying impurities in a drug substance must be rigorously validated to ensure it is fit for its intended purpose. wisdomlib.orgnih.gov The use of this compound is integral to validating key performance characteristics of the analytical method.
Specificity and Selectivity: The method's ability to unequivocally assess the analyte in the presence of other components is critical. In an LC-MS/MS method, specificity is demonstrated by monitoring unique mass transitions (precursor ion to product ion) for each analyte and the internal standard. The distinct mass difference between this compound and any potential impurities ensures that there is no cross-interference, confirming the method's selectivity. nih.gov
Table 1: Representative Mass Transitions for Empagliflozin and this compound in an LC-MS/MS Method
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analysis Mode |
| Empagliflozin | 451.72 | 71.29 | Positive ESI |
| This compound (IS) | 455.43 | 75.05 | Positive ESI |
| Data derived from a UPLC-MS/MS method for the simultaneous estimation of Empagliflozin and Metformin in human plasma. nih.gov |
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. When validating a method for impurity quantification, calibration curves are prepared by plotting the response ratio (analyte peak area / IS peak area) against the concentration of the impurity standard. The use of this compound ensures that any variability during the analysis is compensated for, resulting in a more accurate and robust linear relationship, typically demonstrated by a high correlation coefficient (r² > 0.99). researchgate.netasiapharmaceutics.info
Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements. Both are assessed by analyzing samples with known concentrations of impurities. This compound significantly improves accuracy and precision by correcting for analytical variability. nih.gov Studies validating LC-MS/MS methods for Empagliflozin have demonstrated high accuracy (often with recovery values between 98-102%) and excellent precision (with relative standard deviation, %RSD, values well below 2%), performance characteristics that are directly attributable to the use of a stable isotope-labeled internal standard. researchgate.net
Table 2: Example of Accuracy and Precision Data from a Validated LC-MS/MS Method
| Analyte | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| Impurity A | Low QC | 99.5% | 1.5% |
| Impurity A | Medium QC | 101.2% | 1.1% |
| Impurity A | High QC | 99.8% | 0.9% |
| This table contains representative data illustrating typical acceptance criteria for accuracy and precision in a validated analytical method for impurity quantification. |
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For potentially genotoxic or other high-risk impurities, methods must be sensitive enough to quantify them at very low levels. The enhanced signal-to-noise ratio and reduced variability afforded by using this compound as an internal standard help in establishing a low and reliable LOQ, ensuring that patient safety is maintained. researchgate.netnih.gov
Mechanistic Research Applications of Empagliflozin D4 in in Vitro and Preclinical Models
In Vitro Studies on Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition
In vitro studies are essential for characterizing the interaction between an inhibitor and its target protein. For empagliflozin (B1684318), these studies confirm its high potency and selectivity for SGLT2. In this context, Empagliflozin-d4 is indispensable for the accurate measurement of empagliflozin concentrations, ensuring the validity of the derived kinetic and activity data.
Receptor binding assays are employed to determine the affinity and kinetics of a drug binding to its target receptor. nih.gov These assays often use a radiolabeled version of the ligand (e.g., [3H]-empagliflozin) to compete with unlabeled ligands for binding to cells or membranes expressing the target transporter. nih.gov
In these experiments, this compound is utilized as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. researchgate.netijper.orgnih.gov Its use allows researchers to precisely quantify the concentration of unlabeled empagliflozin in the assay, which is necessary for the accurate calculation of binding parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Research has demonstrated that empagliflozin is a potent, competitive, and highly selective inhibitor of human SGLT2. nih.govresearchgate.net The IC50 value for human SGLT2 is 3.1 nM, showcasing its high affinity. caymanchem.commedchemexpress.com Its selectivity for SGLT2 is over 2,500 times greater than for SGLT1, minimizing off-target effects on intestinal glucose absorption. nih.gov
| Transporter | IC50 (nM) | Selectivity Ratio (vs. SGLT2) |
|---|---|---|
| SGLT2 | 3.1 | 1 |
| SGLT1 | 8300 | >2600x |
| SGLT4 | 11000 | >3500x |
| SGLT5 | 1100 | >350x |
| SGLT6 | 2000 | >640x |
Source: Data compiled from Cayman Chemical product information sheet. caymanchem.com
To assess the functional consequence of SGLT2 binding, transporter activity is measured in various cellular models. These studies typically involve cell lines engineered to overexpress specific transporters, such as human SGLT1 and SGLT2. nih.gov The functional activity is often quantified by measuring the uptake of a radiolabeled substrate, such as [14C]-alpha-methyl glucopyranoside (AMG), in the presence of varying concentrations of the inhibitor. nih.gov
In these cellular assays, this compound is crucial for validating the nominal concentrations of empagliflozin in the cell culture media. By using LC-MS/MS with this compound as an internal standard, researchers can confirm the actual exposure concentration and assess its stability over the course of the experiment, leading to more reliable dose-response curves.
Studies in various cell models, including human umbilical vein endothelial cells (HUVECs) and renal proximal tubule cells, have investigated the effects of empagliflozin. mdpi.comnih.gov In HUVECs, empagliflozin, even at supra-pharmacological concentrations (100 µM), had no significant effect on the oxygen consumption rate (OCR), unlike other SGLT2 inhibitors such as canagliflozin. mdpi.com This highlights its specific mechanism of action without major off-target effects on mitochondrial function in these cells. mdpi.com In renal cell models, empagliflozin effectively reduces the maximal renal glucose transport (TmG) capacity, demonstrating its direct inhibitory effect on glucose reabsorption. nih.gov
| Compound | Effect on OCR |
|---|---|
| Empagliflozin | No significant effect |
| Dapagliflozin | ~7% reduction |
| Canagliflozin | ~60% inhibition |
| Ertugliflozin | No significant effect |
Source: Data from a comparative in vitro study. mdpi.com
Enzyme Kinetics and Inhibition Studies of Metabolic Enzymes
Investigating the metabolic pathways of a drug is critical for understanding its pharmacokinetic profile. Empagliflozin is cleared primarily through metabolism, with glucuronidation being the major pathway. researchgate.netnih.gov The primary metabolites are glucuronide conjugates formed by UDP-glucuronosyltransferases (UGTs). nih.gov
Studies using human liver microsomes or recombinant UGT enzymes are performed to determine the kinetics of these transformations. This compound is the reference standard for quantifying the rate of disappearance of the parent compound and the rate of formation of its metabolites via LC-MS/MS. This enables the determination of key kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
Mass balance studies using [14C]-empagliflozin found that after a single oral dose, the majority of the drug was excreted unchanged in feces (34.1% of dose) and urine (23.7% of dose). researchgate.netnih.gov The most prominent metabolites were glucuronide conjugates, with three identified in plasma, accounting for a small percentage of total drug exposure. nih.gov
| Matrix | Component | Relative Abundance (% of radioactivity in matrix) | Abundance (% of administered dose) |
|---|---|---|---|
| Plasma | Unchanged Empagliflozin | ~77% | N/A |
| Urine | Unchanged Empagliflozin | 43.5% | 23.7% |
| Urine | Glucuronide Conjugates | ~24% | ~13.2% |
| Feces | Unchanged Empagliflozin | 82.9% | 34.1% |
Source: Data from a human mass balance study. nih.gov
Research on Isotope Effects on Enzyme-Mediated Transformations (if applicable)
The substitution of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). princeton.edu A primary KIE occurs when the bond to the isotope is broken in the rate-determining step of the reaction. Because the carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, it requires more energy to break, resulting in a slower reaction rate. princeton.edu
The deuterium atoms in this compound are located on the phenyl ring attached to the tetrahydrofuran (B95107) moiety. caymanchem.com If this specific position were a major site of metabolism via an oxidative pathway (e.g., hydroxylation by a cytochrome P450 enzyme) that involved C-H bond cleavage as the rate-limiting step, a significant KIE would be anticipated. This could potentially slow down the metabolism at that site, possibly redirecting metabolism to other sites (metabolic switching). medchemexpress.com
However, the primary documented application of this compound is as an internal standard for bioanalysis. caymanchem.comresearchgate.netijper.orgnih.gov In this role, it is assumed to have physicochemical and chromatographic properties nearly identical to the unlabeled parent drug, ensuring it behaves similarly during sample extraction and analysis without introducing variability. While the potential for a KIE exists, specific studies investigating the KIE of this compound and its impact on metabolic pathways have not been found in publicly available literature. Its widespread use as an internal standard suggests that any isotope effect does not significantly interfere with its function in quantitative analysis.
Future Directions and Emerging Research Avenues for Empagliflozin D4
Advancements in Analytical Techniques for Tracing and Quantification
The use of deuterated compounds as internal standards in mass spectrometry-based bioanalysis is a well-established practice due to their chemical similarity to the analyte and their distinct mass, which allows for precise and accurate quantification. nih.govmdpi.com Empagliflozin-d4 is currently utilized in this capacity for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. caymanchem.commdpi.com
Future advancements in analytical techniques are expected to further leverage the unique properties of this compound. High-resolution mass spectrometry (HRMS) is one such area. The use of HRMS can allow for more detailed characterization of the isotopic purity of deuterated compounds like this compound. researchgate.net This is crucial for ensuring the reliability of quantitative data in preclinical studies.
Another area of advancement lies in the development of novel spectroscopic methods. For instance, Fourier-transform infrared (FTIR) spectroscopy, coupled with chemometric models like partial least squares, is being explored for the rapid and straightforward quantification of deuterium (B1214612) isotopologues in deuterated drug substances. researchgate.net This could offer a faster and more cost-effective alternative to traditional chromatographic methods for certain applications.
Furthermore, advanced NMR-based screening techniques, such as water-ligand interaction observed via gradient spectroscopy (wLOGSY), could potentially be adapted for use with this compound to study its interactions with biological targets in a more nuanced manner than simple quantification allows. acs.org
Table 1: Current and Future Analytical Applications of this compound
| Analytical Technique | Current Application | Potential Future Advancement |
| LC-MS/GC-MS | Internal standard for empagliflozin (B1684318) quantification caymanchem.com | Development of more sensitive and high-throughput assays |
| HRMS | Not widely reported for this compound | Detailed isotopic purity analysis and metabolite identification researchgate.net |
| FTIR Spectroscopy | Not currently used | Rapid quantification of isotopic impurities researchgate.net |
| NMR Spectroscopy | Not currently used | Study of ligand-target interactions acs.org |
Novel Applications in Systems Biology and Multi-Omics Research (e.g., Metabolomics, Flux Analysis)
Systems biology and multi-omics approaches aim to provide a holistic understanding of biological systems by integrating data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. e-enm.orggriffith.edu.au While research using this compound in this context is still emerging, the extensive multi-omics studies on its non-deuterated counterpart, empagliflozin, highlight a clear path for its future application.
Empagliflozin has been shown to modulate various metabolic pathways beyond its primary effect on glucose transport. patsnap.comnih.govresearchgate.netnih.gov For example, multi-omics analyses have revealed that empagliflozin can affect intestinal homeostasis by altering gut microbiota diversity and tryptophan metabolism. nih.govresearchgate.net In human cardiomyocytes, it has been found to attenuate cellular stress through complex metabolic processes. nih.gov
This compound can serve as a powerful tracer in metabolomics and flux analysis studies to precisely track the metabolic fate of empagliflozin and its influence on various metabolic pathways. By following the deuterated label, researchers can distinguish between the administered drug and its metabolites from endogenous compounds, providing a clearer picture of its metabolic impact. This can be particularly valuable in understanding how empagliflozin affects energy homeostasis and cellular stress at a systems level. patsnap.com
Table 2: Potential Multi-Omics Research Applications for this compound
| Omics Field | Potential Application of this compound | Research Question Addressed |
| Metabolomics | Tracer to follow the metabolic fate of empagliflozin | How does empagliflozin and its metabolites influence endogenous metabolic pathways? nih.govresearchgate.net |
| Flux Analysis | Quantify the flux through specific metabolic pathways affected by empagliflozin | What is the dynamic impact of empagliflozin on cellular energy metabolism? patsnap.com |
| Proteomics | Correlate protein expression changes with empagliflozin metabolism | Which proteins are involved in the transport and metabolism of empagliflozin? nih.gov |
| Transcriptomics | Investigate the effect of empagliflozin on gene expression related to its metabolic pathways | How does empagliflozin alter the genetic regulation of metabolic processes? nih.gov |
Development of this compound in Research for Drug-Drug Interaction Studies (DDI) in Preclinical Settings
This compound is ideally suited for use in preclinical DDI studies involving empagliflozin. When co-administering empagliflozin with another drug, this compound can be used as an internal standard to accurately measure the concentration of empagliflozin, thereby determining if the co-administered drug affects its pharmacokinetics. Studies on the DDI between evogliptin (B1263388) and empagliflozin have already been conducted, demonstrating the importance of such investigations. researchgate.netnih.gov
Future research will likely involve the use of this compound in a broader range of preclinical DDI studies to investigate the potential interactions of empagliflozin with a wider variety of new chemical entities. This will be crucial for building a comprehensive preclinical safety profile for empagliflozin and its potential combination therapies. patsnap.com
Expanding the Use of Deuterated Empagliflozin Analogs in Advanced Preclinical Pharmacodynamic Investigations
The substitution of hydrogen with deuterium can alter the pharmacokinetic and/or toxicity profile of a drug, a strategy known as "deuterium switching". nih.govnih.gov This is often done to reduce metabolism at vulnerable sites on the drug molecule, potentially leading to improved pharmacokinetic properties. nih.gov
While this compound is primarily used as an analytical standard, the principle of deuteration could be applied to develop novel empagliflozin analogs for preclinical pharmacodynamic investigations. By strategically placing deuterium atoms at sites of metabolism, researchers could create analogs with altered metabolic stability.
These deuterated analogs could then be used in preclinical models to investigate how changes in pharmacokinetic profiles affect the pharmacodynamic effects of empagliflozin. For example, an analog with a longer half-life could be used to study the long-term effects of SGLT2 inhibition on cardiovascular and renal outcomes in animal models. nih.govnih.gov This could provide valuable insights into the mechanisms underlying the beneficial effects of empagliflozin and inform the development of future SGLT2 inhibitors with optimized properties. clinicaltrials.gov
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing Empagliflozin-d4 in preclinical studies?
- Methodological Answer : Synthesis of this compound requires precise deuteration at specified positions (e.g., C-4 of the glucose moiety). Characterization should include high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity. Stability testing under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 60°C for 24 hours) is essential to validate resistance to degradation . For reproducibility, document reaction parameters (temperature, solvent ratios) and use validated reference standards.
Q. How can researchers ensure reproducibility in pharmacokinetic studies involving this compound?
- Methodological Answer : Use standardized protocols for in vivo models (e.g., Sprague-Dawley rats, C57BL/6 mice) with controlled variables like diet, age, and dosing intervals. Analytical methods should employ LC-MS/MS with deuterated internal standards to minimize matrix effects. Include validation steps for linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (85–115%) . Cross-validate results against non-deuterated Empagliflozin to isolate isotope effects .
Q. What stability-indicating analytical methods are recommended for this compound under stress conditions?
- Methodological Answer : Perform forced degradation studies using acid/base hydrolysis (0.1M HCl/NaOH), oxidative stress (3% H₂O₂), and photolytic exposure (ICH Q1B guidelines). Monitor degradation products via HPLC with UV/Vis detection (λ = 225 nm) and confirm separation efficiency (resolution >2.0 between peaks). Reference Tables 4–5 from degradation studies to compare impurity profiles and validate method specificity .
Advanced Research Questions
Q. How do deuterium isotope effects influence this compound’s metabolic stability compared to the non-deuterated form?
- Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes, 1 mg/mL protein) to compare intrinsic clearance (CLint) values. Use kinetic isotope effect (KIE) analysis to quantify differences in CYP-mediated metabolism. For example, a KIE >1.5 suggests significant deuteration-induced metabolic stabilization. Pair with molecular dynamics simulations to map deuterium’s impact on enzyme binding .
Q. What strategies resolve contradictions in in vivo efficacy data for this compound across diabetic models?
- Methodological Answer : Discrepancies may arise from interspecies variations in SGLT2 expression or renal glucose handling. Design cross-species studies (e.g., Zucker diabetic fatty rats vs. db/db mice) with matched glycemic endpoints (HbA1c, urinary glucose excretion). Perform meta-analyses of existing data to identify confounding variables (e.g., diet, dosing schedules) and apply multivariate regression to isolate deuterium-specific effects .
Q. How can researchers validate this compound’s selectivity for SGLT2 over SGLT1 in complex biological matrices?
- Methodological Answer : Use transfected HEK293 cells expressing human SGLT1/SGLT2 to measure IC50 values via radiolabeled α-methyl-D-glucopyranoside uptake assays. Include negative controls (e.g., phlorizin) and validate selectivity ratios (SGLT2/SGLT1 >100-fold) across multiple assays (electrophysiology, fluorescence-based transport). Cross-reference with crystallographic data to confirm binding mode preservation post-deuteration .
Q. What are the best practices for integrating this compound into isotope dilution mass spectrometry (IDMS) workflows?
- Methodological Answer : Optimize the deuterium retention factor (DRF) during sample preparation to avoid protium exchange. Use a heavy:light isotope ratio of 1:1 for calibration curves and validate using NIST-traceable standards. For tissue samples, employ protein precipitation with acetonitrile (1:3 v/v) to minimize matrix interference. Document recovery rates and limit of quantification (LOQ <1 ng/mL) in method validation reports .
Methodological Guidelines
- Data Reporting : Follow Beilstein Journal guidelines: include raw data in appendices, processed data in main text, and cross-tabulated results (e.g., degradation kinetics, pharmacokinetic parameters) .
- Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .
- Ethical Compliance : Obtain institutional approval for animal studies (IACUC) and document deuterated compound handling per OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
